Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring a 4-membered azetidine ring fused with a tert-butyl carbamate group and substituted at the 3-position with a 2-amino-1,3-thiazole moiety. Its molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol . The compound is notable for its structural rigidity due to the azetidine ring, which may enhance binding specificity in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHHLAJHMAZEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146085-16-6 | |
| Record name | tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction remains the most widely used method for azetidinone synthesis. For tert-butyl-protected azetidines, the protocol involves:
- Imine formation : Condensation of tert-butyl carbamate with aldehydes.
- Ketene generation : From chloroacetyl chloride or diazoketones.
- Cycloaddition : Reaction under basic conditions (e.g., triethylamine) to form the β-lactam ring.
Optimized conditions (adapted from):
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3.0 equiv) |
| Temperature | 0°C → rt |
| Reaction time | 12–24 hours |
| Yield | 55–74% |
Photochemical [2+2] Cycloaddition
Recent advances in flow photochemistry enable scalable azetidine synthesis. A 2025 ChemRxiv report details:
- Substrates : Azetidine carboxylic acid + 4-vinylpyridine
- Catalyst : 4CzIPN (2.0 mol%)
- Light source : 365 nm LED (30 mL/min flow rate)
- Scale : 48 g per run with 61% yield.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
Classical Hantzsch conditions adapt well for introducing the 2-amino group:
- Bromoketone precursor : 4-Bromoacetylazetidine
- Thiourea coupling : React with thiourea in ethanol/HCl
- Cyclization : Reflux at 80°C for 3 hours.
Key observations :
Bunte Salt-Mediated Thiolation
Industrial-scale routes (e.g., L-084 synthesis) employ Bunte salts (S-alkylthiosulfates) for regioselective thiazole formation:
- S-Alkylation : N-Benzyl-3-hydroxyazetidine → Bunte salt (19/20)
- Thiol displacement : Reaction with 2-aminothiazole precursors
- Deprotection : Hydrogenolysis of benzyl groups.
Convergent Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling enables direct attachment of preformed thiazoles to azetidines:
| Condition | Value |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 68–72% |
Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates modular assembly:
- Azetidine-alkyne : tert-Butyl 3-ethynylazetidine-1-carboxylate
- Thiazole-azide : 2-Azido-4-iodo-1,3-thiazole
- Reaction : CuSO4/sodium ascorbate, H2O/t-BuOH.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group demonstrates optimal stability during heterocycle formation:
| Deprotection Method | Conditions | Compatibility with Thiazole |
|---|---|---|
| TFA | CH2Cl2, 0°C → rt | Excellent |
| HCl | Dioxane, 4M, rt | Moderate |
| Thermal | 160°C, toluene | Poor |
Data aggregated from indicate Boc cleavage with trifluoroacetic acid (TFA) preserves the thiazole amine functionality in >95% yield.
Industrial-Scale Considerations
Cost-Effective Metal Catalysis
Comparative analysis of palladium vs. copper catalysts:
| Metric | Pd Catalysts | Cu Catalysts |
|---|---|---|
| Cost per kg product | $1,200–1,800 | $300–500 |
| Turnover number (TON) | 5,000–8,000 | 10,000–15,000 |
| Residual metals | <10 ppm | <50 ppm |
Copper-mediated methods show superior scalability for GMP production.
Purification Techniques
Chromatography-free purification achieves >98% purity via:
- Acid-base extraction : pH-dependent partitioning
- Crystallization : Ethyl acetate/hexanes (3:1)
- Resin adsorption : SiliaBond Amine.
Emerging Technologies
Electrochemical Synthesis
Paired electrolysis enables oxidation of azetidine alcohols while reducing thiazole precursors:
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-456) catalyze stereoselective amination:
Yield Optimization and Byproduct Mitigation
Statistical analysis of 127 synthetic routes reveals critical factors (Figure 2):
| Factor | Yield Impact (%) | p-value |
|---|---|---|
| N-Protecting group | +32.4 | <0.001 |
| Thiazole substituent | -18.7 | 0.003 |
| Solvent polarity | +24.1 | 0.008 |
Common byproducts and solutions:
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen can be removed under acidic conditions to yield the free amine. This is a critical step for further functionalization of the azetidine ring.
Example Reaction Pathway :
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane/water.
-
Product : 3-(2-amino-1,3-thiazol-4-yl)azetidine.
Key Observations :
-
Boc deprotection is a standard procedure for azetidine derivatives, as seen in reactions of tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) .
-
Post-deprotection, the free amine can participate in coupling reactions (e.g., amide bond formation) .
Reactivity of the Thiazole Amino Group
The 2-amino substituent on the thiazole ring is nucleophilic and can undergo:
-
Acylation : Reaction with activated carboxylic acids (e.g., using EDCI/HOBt).
-
Alkylation : Formation of secondary amines via alkyl halides.
Example Reaction from Analogs :
In a synthesis of dibenzo[b,f] thiazepine derivatives, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) reacted with a carboxylic acid using EDCI/HOBt in DMF to form an amide bond .
| Reaction Component | Details |
|---|---|
| Reagents | EDCI·HCl, HOBt, DMF, N-ethyl-N,N-diisopropylamine |
| Conditions | Room temperature, 12 hours, inert atmosphere |
| Yield | 61% |
| Purification | Silica gel chromatography (5% MeOH/CH₂Cl₂) |
Coupling Reactions at the Azetidine Ring
The azetidine scaffold can act as a linker for further derivatization. For example:
-
Nucleophilic Substitution : Reacting with electrophiles (e.g., alkyl halides) at the azetidine nitrogen after Boc removal.
-
Cross-Coupling : Suzuki-Miyaura coupling if aryl halides are present (not directly observed but plausible).
Supporting Data :
-
A related compound, tert-butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate, was synthesized via nucleophilic substitution using potassium tert-butoxide in THF .
Stability and Handling
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole-containing compounds exhibit significant anticancer properties. For example, compounds similar to tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate have shown potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). In one study, a related compound demonstrated an IC value of 0.126 µM against the MDA-MB-231 TNBC cell line, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects. The introduction of the thiazole moiety into azetidine frameworks has been linked to reduced inflammation markers in vitro and in vivo. This suggests that this compound could be explored for developing new anti-inflammatory drugs.
Case Study: In Vivo Efficacy
A notable case study involved the administration of a thiazole-based compound similar to this compound in a BALB/c nude mouse model. The study aimed to evaluate the compound's efficacy in inhibiting lung metastasis of TNBC cells. Results indicated a significant reduction in metastatic nodules compared to control groups, demonstrating the compound's potential as an antimetastatic agent .
| Study | Model | Outcome |
|---|---|---|
| Anticancer Activity | MDA-MB-231 Cells | IC: 0.126 µM |
| Anti-inflammatory Effects | BALB/c Mice | Reduced lung metastasis |
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of synthesized compounds .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences
Ring Size and Rigidity: The azetidine core in the target compound provides greater rigidity compared to piperidine analogs (e.g., tert-butyl 3-(2-amino-thiazol-4-yl)piperidine-1-carboxylate), which have a 6-membered ring. This rigidity may influence binding kinetics in drug-receptor interactions . Fluorinated azetidines (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) introduce electronegative substituents that improve solubility and metabolic stability .
The methoxy-oxoethyl side chain in tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate offers a site for hydrolysis, making it a candidate for prodrug design .
Fluorinated analogs exhibit higher polarity, which may reduce blood-brain barrier penetration compared to non-fluorinated azetidines .
Biological Activity
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate (referred to as TBTAC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TBTAC, including its mechanism of action, synthetic pathways, and relevant case studies.
Structural Characteristics
TBTAC has the molecular formula , which includes a tert-butyl group, an azetidine ring, and a thiazole derivative. These components contribute significantly to its biological properties. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the thiazole moiety introduces sulfur and nitrogen into the structure, enhancing its potential biological activity .
The biological activity of TBTAC is primarily attributed to its thiazole ring, which is often linked to various pharmacological effects such as antimicrobial and anticancer activities. Preliminary studies indicate that TBTAC may exhibit:
- Antimicrobial Activity : Compounds with thiazole structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound's ability to interact with cellular targets may inhibit cancer cell proliferation.
Further research is necessary to elucidate the specific mechanisms of action and the extent of its biological effects .
Synthetic Routes
Several synthetic methods have been explored for the preparation of TBTAC. These methods are crucial for modifying the compound to enhance its biological properties or for synthesizing related compounds. The following table summarizes some synthetic approaches:
| Synthetic Route | Description |
|---|---|
| Method A | Utilizes thiazole derivatives as starting materials for azetidine formation. |
| Method B | Involves coupling reactions between tert-butyl esters and amines. |
| Method C | Employs cyclization techniques to form the azetidine ring directly from precursors. |
These synthetic strategies highlight the versatility of TBTAC and its potential for further development in medicinal chemistry.
Antimicrobial Activity
In vitro studies have demonstrated that TBTAC exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration in clinical settings.
Anticancer Activity
Research has indicated that TBTAC may have anticancer properties. In one study, compounds similar in structure were evaluated for their ability to inhibit cancer cell lines. The findings suggested that thiazole-containing compounds could disrupt cellular processes involved in cancer progression .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of TBTAC against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications in treating bacterial infections.
- Case Study on Anticancer Properties :
Q & A
Q. What are the optimized synthetic routes for tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by azetidine functionalization. For example, cyclopropylamine derivatives or thiocyanate-based precursors may be used to construct the thiazole moiety under controlled temperature (e.g., 20–80°C) and solvent conditions (e.g., DMF or THF). Protecting groups like tert-butoxycarbonyl (Boc) are critical for stabilizing intermediates. Purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity. Reaction optimization may involve adjusting stoichiometry, catalyst loading (e.g., Pd for cross-coupling), or microwave-assisted synthesis to reduce side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the azetidine ring and thiazole substituents. For complex splitting patterns (e.g., azetidine protons), 2D NMR (COSY, HSQC) is essential .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. High-resolution data (≤1.0 Å) ensures accurate bond-length and angle measurements, critical for distinguishing between tautomeric forms or stereochemical ambiguities .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Q. How can researchers ensure compound purity and stability during storage?
- Methodological Answer: Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) or LC-MS. Stability studies under varying temperatures (4°C vs. −20°C) and humidity levels should be conducted. Use inert atmospheres (argon) and desiccants for long-term storage. Degradation products (e.g., Boc deprotection) can be monitored using TLC or NMR .
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray structures)?
- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in azetidine) or solvent interactions. To reconcile:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with crystallographic data.
- Use molecular dynamics simulations to model solvent effects. Cross-validation with IR spectroscopy can confirm hydrogen-bonding interactions .
Q. How does the thiazole-azetidine scaffold influence biological activity, and what in vitro assays are suitable for evaluating its interactions?
- Methodological Answer: The thiazole moiety may enhance binding to enzymes (e.g., kinases) or receptors via hydrogen bonding. Design assays based on:
- Enzyme Inhibition: Fluorescence polarization or FRET-based assays for IC determination.
- Cellular Uptake: Fluorescent tagging (e.g., FITC) coupled with flow cytometry.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., PDK1 or CYP450 isoforms). Validate with SPR (surface plasmon resonance) for kinetic binding analysis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
- Methodological Answer: Scalability issues include racemization during Boc deprotection or thiazole ring closure. Solutions:
- Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis.
- Optimize reaction pH and temperature to minimize epimerization.
- Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC purification. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across different solvent systems?
- Methodological Answer: Solubility discrepancies (e.g., DMSO vs. aqueous buffers) may reflect pH-dependent ionization or aggregation. Conduct:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
